molecular formula C26H51NO2 B14229878 2-(Didecylamino)ethyl 2-methylprop-2-enoate CAS No. 566203-13-2

2-(Didecylamino)ethyl 2-methylprop-2-enoate

Cat. No.: B14229878
CAS No.: 566203-13-2
M. Wt: 409.7 g/mol
InChI Key: VDTQQNGROZVNGT-UHFFFAOYSA-N
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Description

2-(Didecylamino)ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C26H51NO2 and a molecular weight of 409.689 g/mol . It is an ester derived from 2-methylprop-2-enoic acid and 2-(didecylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Didecylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(didecylamino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Didecylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Didecylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymer synthesis and as a reagent in organic synthesis.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and surfactants .

Mechanism of Action

The mechanism of action of 2-(Didecylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The ester group can undergo hydrolysis, releasing active compounds that exert their effects on target cells and tissues .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Diethylamino)ethyl methacrylate
  • 2-(Diisopropylamino)ethyl methacrylate

Uniqueness

2-(Didecylamino)ethyl 2-methylprop-2-enoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring water-repellent characteristics, such as coatings and surfactants .

Properties

CAS No.

566203-13-2

Molecular Formula

C26H51NO2

Molecular Weight

409.7 g/mol

IUPAC Name

2-(didecylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C26H51NO2/c1-5-7-9-11-13-15-17-19-21-27(23-24-29-26(28)25(3)4)22-20-18-16-14-12-10-8-6-2/h3,5-24H2,1-2,4H3

InChI Key

VDTQQNGROZVNGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)CCOC(=O)C(=C)C

Origin of Product

United States

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